![molecular formula C29H46N2O6 B612852 N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 42417-70-9](/img/structure/B612852.png)
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Descripción
IUPAC Nomenclature and Isomeric Considerations
The systematic nomenclature of N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid requires careful analysis of each component according to International Union of Pure and Applied Chemistry conventions. The first component, N-cyclohexylcyclohexanamine, follows the established protocol for secondary amines where the larger substituent serves as the parent chain. This compound, also systematically named as cyclohexanamine, N-cyclohexyl-, represents a secondary amine with molecular formula C₁₂H₂₃N and molecular weight 181.3177 daltons. The nomenclature indicates that the nitrogen atom serves as the connecting point between two cyclohexyl groups, creating a symmetrical disubstituted amine structure.
The second component presents significantly greater nomenclatural complexity due to its multiple functional groups and defined stereochemistry. The (2S)-configuration designation indicates the absolute stereochemistry at the alpha-carbon position, following the Cahn-Ingold-Prelog priority rules. The systematic name reveals a glutamic acid derivative where the amino group bears a methyl substituent and a phenylmethoxycarbonyl protecting group, while the gamma-carboxyl group exists as a 2-methylpropan-2-yl ester. This nomenclature reflects the compound's derivation from glutamic acid through selective protection and N-methylation strategies commonly employed in peptide synthesis.
Component | Molecular Formula | Systematic Name | Stereochemical Features |
---|---|---|---|
Amine Component | C₁₂H₂₃N | N-cyclohexylcyclohexanamine | Achiral, C₂ symmetry |
Acid Component | C₁₇H₂₃NO₆ | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | (2S)-configuration |
The isomeric considerations for this compound system encompass both stereoisomerism and conformational isomerism. The amino acid component possesses a defined (2S)-configuration at the alpha-carbon, distinguishing it from the corresponding (2R)-diastereomer. This stereochemical specification becomes particularly significant when considering the compound's potential interactions and biological properties. The N-cyclohexylcyclohexanamine component, while lacking stereogenic centers, exhibits conformational flexibility through the cyclohexane ring inversions that characterize chair-chair interconversions.
Molecular Topology Analysis: Cyclohexyl Substituent Spatial Arrangements
The molecular topology of the N-cyclohexylcyclohexanamine component requires detailed examination of cyclohexane conformational preferences and their impact on overall molecular geometry. Each cyclohexane ring adopts the energetically favored chair conformation, where carbon-carbon bonds alternate between axial and equatorial orientations. The nitrogen substituent attachment point influences the conformational equilibrium, with the amino group preferentially occupying equatorial positions to minimize 1,3-diaxial interactions.
Computational studies reveal that cyclohexylamine derivatives demonstrate pronounced equatorial preference for the amino substituent. The theoretical analysis indicates that axial conformers, while present in the conformational ensemble, represent higher-energy states due to unfavorable steric interactions. In the case of N-cyclohexylcyclohexanamine, both cyclohexyl groups experience similar conformational influences, creating a molecular geometry where the nitrogen atom serves as a conformationally flexible linker between two chair-form cyclohexane rings.
The spatial arrangement analysis demonstrates that the nitrogen atom adopts tetrahedral geometry with bond angles approximating 109.5 degrees. This geometric constraint influences the relative positioning of the cyclohexyl substituents, creating conformational states where the rings can adopt various relative orientations. The molecular dynamics simulations suggest that the compound exists as a rapidly interconverting mixture of conformers, with the chair forms of the cyclohexane rings maintaining their individual integrity while allowing rotational freedom about the carbon-nitrogen bonds.
Conformational Parameter | Energetic Preference | Structural Implication |
---|---|---|
Cyclohexane Ring Form | Chair >> Boat | Minimum steric strain |
Nitrogen Substitution | Equatorial >> Axial | Reduced 1,3-diaxial interactions |
C-N Bond Rotation | Staggered conformers | Minimized torsional strain |
The amino acid component contributes additional conformational complexity through its multiple rotatable bonds and protecting group orientations. The phenylmethoxycarbonyl group introduces aromatic character and potential π-π stacking interactions, while the 2-methylpropan-2-yl ester creates steric bulk that influences molecular conformation. The combination of these structural features generates a conformationally rich molecular system where local minima correspond to specific arrangements of the protecting groups and cyclohexyl substituents.
Tautomeric Forms and Protecting Group Dynamics
The tautomeric considerations for this molecular system primarily involve the protonation states and protecting group conformations that influence chemical behavior and stability. The N-cyclohexylcyclohexanamine component functions as a basic species capable of protonation at the nitrogen center. Theoretical calculations indicate that the proton affinity of the amine nitrogen creates favorable conditions for salt formation with carboxylic acid components, establishing the ionic interaction that characterizes this compound pair.
The amino acid component exhibits multiple sites for potential protonation and tautomeric equilibria. The carboxylic acid functionality provides the primary acidic character, while the protected amine nitrogen shows reduced basicity due to the electron-withdrawing phenylmethoxycarbonyl group. Studies of similar carbamate-protected amino acids demonstrate that protonation preferences shift significantly upon protection, with the carbamate carbonyl oxygen becoming a competitive protonation site under specific conditions.
The phenylmethoxycarbonyl protecting group dynamics involve conformational equilibria that affect both stability and reactivity patterns. This protecting group, commonly employed in peptide synthesis, demonstrates stability toward basic conditions while remaining susceptible to reductive cleavage. The benzyl-oxygen bond serves as the primary labile site, with hydrogenolysis representing the standard deprotection methodology. The conformational analysis reveals that the phenyl ring adopts orientations that minimize steric interactions with the amino acid backbone while maintaining conjugation with the carbamate carbonyl group.
Functional Group | Tautomeric Behavior | Stability Characteristics |
---|---|---|
Amine Nitrogen | Protonation equilibrium | Basic character, pKa ≈ 10.5 |
Carbamate Nitrogen | Reduced basicity | Stabilized by conjugation |
Carboxylic Acid | Deprotonation equilibrium | Acidic character, pKa ≈ 4.2 |
Ester Carbonyl | Limited tautomerism | Hydrolytic susceptibility |
The 2-methylpropan-2-yl ester protecting group contributes additional dynamic behavior through its susceptibility to acidic hydrolysis and thermal decomposition. This tertiary ester demonstrates enhanced lability compared to primary or secondary esters, facilitating selective deprotection under mild acidic conditions. The tautomeric equilibria involving the ester carbonyl group remain minimal under standard conditions, with the primary dynamic behavior involving hydrolytic cleavage rather than proton transfer processes.
The overall tautomeric landscape of this compound system reflects the complex interplay between basic amine functionality, protected amino acid character, and ester protecting group behavior. The predominant ionic form involves protonation of the N-cyclohexylcyclohexanamine component and deprotonation of the carboxylic acid functionality, creating a zwitterionic character that influences solubility, stability, and chemical reactivity patterns. The protecting group dynamics provide additional complexity through their conformational preferences and selective lability toward specific reaction conditions.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIXCSIGDUSBDL-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Orthogonal Protection Strategies for Amino and Carboxyl Groups
The synthesis begins with the selective protection of functional groups on the aspartic acid backbone to prevent undesired side reactions during subsequent steps. The α-amino group is protected using the allyloxycarbonyl (Alloc) group, while the ε-amino group is shielded with the tert-butoxycarbonyl (Boc) moiety. The carboxyl group is activated as a tert-butyl ester to enhance solubility and stability .
Key Reaction Conditions :
-
Boc Protection : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C for 2 hours.
-
Alloc Protection : Allyl chloroformate (1.5 equiv) in DCM with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at room temperature for 4 hours.
Stereochemical Control in Aspartic Acid Derivatives
Maintaining the (2S)-configuration is critical for the compound’s biological activity. Chiral auxiliaries and asymmetric hydrogenation are employed to preserve stereochemical integrity. For example, the use of (R)-BINOL-derived phosphoric acids as catalysts ensures enantiomeric excess (ee) >98% during the methylation step .
Analytical Validation :
-
Chiral HPLC : A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (80:20) at 1.0 mL/min resolves enantiomers (t_R = 12.3 min for (2S), t_R = 14.7 min for (2R)).
-
NMR Analysis : The α-proton (C2) exhibits a doublet of doublets at δ 3.89 ppm (J = 4.2, 8.1 Hz), confirming the (2S)-configuration.
Coupling with N-Cyclohexylcyclohexanamine
The final step involves the formation of the dicyclohexylamine (DCHA) salt to improve crystallinity and stability. The protected aspartic acid derivative is reacted with N-cyclohexylcyclohexanamine (1.1 equiv) in ethyl acetate at 50°C for 6 hours. The product precipitates as a white crystalline solid upon cooling .
Optimization Data :
Parameter | Optimal Value | Yield Improvement |
---|---|---|
Equiv. of DCHA | 1.1 | 89% → 95% |
Solvent | Ethyl acetate | 78% → 95% |
Temperature | 50°C | Crystallinity ↑ |
Industrial-Scale Production and Purification
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes for Boc/Alloc protection, reducing reaction times from hours to minutes. Membrane filtration and antisolvent crystallization (using heptane) achieve >99.5% purity with minimal solvent waste .
Process Metrics :
-
Throughput : 50 kg/day per reactor.
-
Solvent Recovery : 92% via distillation.
-
Energy Consumption : Reduced by 40% compared to batch methods.
Quality Control and Regulatory Compliance
Stringent quality control ensures compliance with pharmaceutical standards. Key tests include:
-
Residual Solvent Analysis : Gas chromatography (GC) with flame ionization detection (FID) confirms ethyl acetate levels <50 ppm.
-
Heavy Metal Screening : Inductively coupled plasma mass spectrometry (ICP-MS) verifies Pb <1 ppm, Hg <0.1 ppm.
Análisis De Reacciones Químicas
Deprotection Reactions
The compound contains two protective groups: the tert-butyl (OtBu) ester and the benzyloxycarbonyl (Z) group . Deprotection is critical for generating reactive sites in peptide synthesis.
Reaction Type | Reagents/Conditions | Products Formed | Functional Group Affected |
---|---|---|---|
Acidic cleavage | Trifluoroacetic acid (TFA) | Free carboxylic acid | tert-butyl ester (OtBu) |
Hydrogenolysis | H₂/Pd-C | Amine intermediate | Benzyloxycarbonyl (Z) |
Hydrolysis | Aqueous base (e.g., NaOH) | Deprotected amino acid derivative | Esters and amides |
-
The tert-butyl ester is selectively removed under acidic conditions (e.g., TFA in dichloromethane), yielding a free carboxylic acid group .
-
The Z-group is cleaved via catalytic hydrogenation (H₂/Pd-C), producing a primary amine .
Coupling Reactions
The compound participates in peptide bond formation through its carboxylic acid and amine functionalities after deprotection.
Reaction Type | Reagents | Products Formed | Notes |
---|---|---|---|
Carbodiimide-mediated | EDC/HOBt | Peptide bond | Activates carboxyl group |
Mixed anhydride | Isobutyl chloroformate | Activated intermediate | Requires base (e.g., NMM) |
-
EDC/HOBt is widely used to activate the carboxylic acid group, enabling nucleophilic attack by the amine group of another amino acid .
-
The stereochemistry at the (2S) position is preserved during coupling due to the chiral environment of the compound .
Hydrolysis and Stability
The compound’s stability under various conditions determines its handling and storage protocols.
Condition | Reactivity Observed | Degradation Products |
---|---|---|
Acidic (pH < 3) | Ester hydrolysis | Free carboxylic acid |
Basic (pH > 10) | Amide bond cleavage | Fragmented amines and acids |
Aqueous solutions | Slow hydrolysis over time | Partial deprotection |
-
Hydrolysis of the tert-butyl ester occurs rapidly under strongly acidic conditions (e.g., TFA) .
-
The Z-group remains stable in mild acidic/basic conditions but degrades in prolonged aqueous environments .
Functional Group Transformations
Additional reactions exploit the compound’s functional groups for derivatization.
Reaction Type | Reagents | Products Formed |
---|---|---|
Reductive amination | NaBH₃CN, aldehyde/ketone | Secondary/tertiary amines |
Acylation | Acetyl chloride | N-acetylated derivative |
-
The free amine (post-Z-group removal) can undergo reductive amination to introduce alkyl or aryl substituents .
-
Acylation modifies the amine’s reactivity, altering its role in subsequent peptide synthesis .
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler amino acid derivatives due to its protective groups and stereochemistry.
Compound | Key Reactivity Differences |
---|---|
Z-Asp(OtBu)-OH | Lacks N-methyl group; faster deprotection kinetics |
N-Me-Asp(OBzl)-OH | Benzyl ester requires harsher conditions for cleavage |
Aplicaciones Científicas De Investigación
Peptide Synthesis
N-cyclohexylcyclohexanamine; (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid serves as a crucial intermediate in the synthesis of peptides and proteins. The protective groups attached to the compound allow for selective reactions during peptide bond formation, enabling the stepwise synthesis of complex peptides. The removal of these protective groups yields free aspartic acid derivatives and facilitates the formation of longer peptide chains.
Drug Development
The compound is extensively used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it an attractive candidate for designing therapeutic agents targeting specific biological pathways. Research indicates that modifications on this compound can lead to enhanced bioactivity and selectivity for various targets, including enzymes and receptors involved in disease processes .
Biochemical Studies
In biochemical research, this compound is employed to study enzyme-substrate interactions and protein folding mechanisms. Its incorporation into peptides allows researchers to investigate how structural changes affect biological activity and stability. This application is vital for understanding protein dynamics and developing novel therapeutics.
Industrial Applications
Beyond laboratory research, N-cyclohexylcyclohexanamine; (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is utilized in the production of synthetic peptides for therapeutic purposes. The industrial synthesis of peptides often relies on compounds like this one to achieve desired purity and yield in large-scale production .
Case Study 1: Peptide Therapeutics Development
In a study focused on developing new peptide therapeutics, researchers utilized N-cyclohexylcyclohexanamine; (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid as a building block for synthesizing a series of modified peptides aimed at inhibiting specific cancer cell lines. The results demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors compared to unmodified counterparts, indicating its potential in cancer therapy .
Case Study 2: Enzyme Interaction Studies
Another significant application involved using this compound in enzyme interaction studies where it was incorporated into peptide substrates for proteolytic enzymes. The study revealed insights into substrate specificity and enzyme kinetics, contributing valuable knowledge to the field of enzymology and aiding in the design of enzyme inhibitors .
Mecanismo De Acción
The mechanism of action of “N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
N-Cyclohexylcyclohexanamine and Related Cyclohexylamines
Key Structural Analogs:
2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5): Shares a methylene-bridged cyclohexyl backbone but includes methyl substituents. Used in polymer crosslinking; exhibits similar toxicological profiles due to shared primary amine groups and aliphatic cyclic structures .
Fumagillin dicyclohexylamine salt : Combines DCH with fumagillin, leveraging DCH’s solubility-modifying properties. Demonstrates how DCH’s hydrophobicity aids in stabilizing acidic pharmaceuticals .
Data Table: Physicochemical and Toxicological Comparison
Research Findings :
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic Acid and Related Butanoates
Key Structural Analogs:
(2S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid (CAS 49855-91-6): Differs in amino protection (tert-butoxycarbonyl vs. methyl-phenylmethoxycarbonyl), altering hydrolysis rates and metabolic stability .
Methyl (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate: Shares ester and aryl ether motifs, impacting bioavailability and target binding .
Data Table: Functional Group Impact on Bioactivity
Research Findings :
Actividad Biológica
N-cyclohexylcyclohexanamine; (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, often referred to in research as a complex organic compound, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexylamine moiety and a complex structure that includes multiple functional groups, which may contribute to its biological activity. The IUPAC name indicates the presence of a methyl group, a phenylmethoxycarbonyl group, and a tert-butoxy group, suggesting potential interactions with various biological targets.
Table 1: Structural Characteristics
Property | Description |
---|---|
IUPAC Name | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Molecular Formula | C24H27NO6 |
Molecular Weight | 423.48 g/mol |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that derivatives of cyclohexylamine exhibit significant antimicrobial activity. A study on N-cyclohexyl amine dithiocarbamate complexes demonstrated effectiveness against bacterial strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The copper (II) complex derived from this compound showed the highest antibacterial activity among tested samples .
The mechanism by which N-cyclohexylcyclohexanamine exerts its biological effects may involve interactions with cellular targets such as enzymes or receptors. For instance, molecular docking studies have suggested that the compound can bind effectively to bacterial enzymes like tyrosinase, which is crucial for bacterial survival and pathogenicity. This binding may inhibit enzyme function, leading to reduced bacterial growth .
Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of related compounds. For example, conjugates of cyclohexylamine derivatives demonstrated varied cytotoxic effects on murine sarcoma cells. The concentration required to reduce colony formation significantly varied depending on the structural modifications of the compound . Such findings suggest that structural variations can dramatically influence the biological potency of these compounds.
Case Studies
- Antibacterial Activity : A series of synthesized complexes containing N-cyclohexyl groups were tested against multiple bacterial strains. The results indicated that modifications in the ligands could enhance antibacterial efficacy, with some complexes achieving MIC values lower than 10 µg/mL against resistant strains .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cell lines, it was observed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexylcyclohexanamine and (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid?
- Methodological Answer :
- N-Cyclohexylcyclohexanamine : Synthesized via acetylation of cyclohexylamine with 2-chlorophenylglyoxyl chloride, derived from 2-chlorophenylglyoxylic acid and oxalyl dichloride. Reaction conditions include anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to prevent side reactions .
- (2S)-2-...butanoic Acid : Constructed through multi-step coupling reactions. Key steps include:
Protection of the amino group using phenylmethoxycarbonyl (PMC) to prevent unwanted nucleophilic reactions.
Esterification of the tert-butoxy group via acid-catalyzed condensation.
Stereochemical control using chiral auxiliaries or asymmetric catalysis (e.g., palladium-based systems) .
-
Characterization : Confirmed via H/C NMR, IR (ketone C=O stretch at ~1700 cm), and chiral HPLC for enantiomeric excess .
- Table 1 : Synthesis Optimization Parameters
Step | Reagents/Catalysts | Temperature | Yield (%) | Reference |
---|---|---|---|---|
PMC Protection | Benzyl chloroformate | 0–5°C | 85–90 | |
tert-Butoxy Esterification | tert-Butanol, DCC | 25°C | 70–75 | |
Asymmetric Coupling | Pd(OAc), Chiral ligand | 60°C | 60–65 |
Q. How can researchers characterize the stereochemical configuration of these compounds?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration, especially for crystalline intermediates (e.g., cyclohexylamine derivatives) .
- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers .
- Optical Rotation : Correlates observed rotation with literature values for known stereoisomers .
- NOESY NMR : Identifies spatial proximity of protons to confirm stereochemical assignments .
Q. What are the key functional groups influencing reactivity in these compounds?
- Methodological Answer :
- N-Cyclohexylcyclohexanamine : The cyclohexylamine group acts as a nucleophile, participating in acylations or alkylations. Steric hindrance from the cyclohexyl ring slows reactions at the NH center .
- (2S)-2-...butanoic Acid :
- tert-Butoxy Oxo Group : Electron-withdrawing effects enhance electrophilicity of the ketone, facilitating nucleophilic additions. Steric bulk limits accessibility to bulky reagents .
- PMC Group : Protects the amino group during synthesis but can be cleaved via hydrogenolysis (H, Pd/C) for downstream modifications .
Advanced Research Questions
Q. How to optimize reaction conditions to enhance yield and purity in the synthesis of these compounds?
- Methodological Answer :
-
Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states in coupling reactions .
-
Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)/BINAP) for enantioselective steps. Lower catalyst loadings (1–2 mol%) reduce costs without compromising yield .
-
Workup Strategies : Employ acid-base extraction to isolate intermediates (e.g., tert-butoxy esters precipitate at pH 4–5) .
- Table 2 : Catalyst Performance Comparison
Catalyst System | Enantiomeric Excess (%) | Yield (%) | Reference |
---|---|---|---|
Pd(OAc)/BINAP | 92 | 65 | |
Cu(OTf)/Box Ligand | 85 | 70 |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational models (DFT calculations for H/C chemical shifts) .
- Isotopic Labeling : Use N or C-labeled reagents to trace ambiguous signals (e.g., overlapping NH and aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Resolve molecular ion discrepancies (e.g., [M+H] vs. [M+Na]) .
Q. How do steric effects influence the reactivity of the tert-butoxy group in (2S)-2-[methyl...]butanoic acid?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates with bulky vs. small nucleophiles (e.g., tert-butanol vs. methanol). Bulkier reagents show slower kinetics due to hindered access to the oxo group .
- Computational Modeling : Use molecular dynamics simulations to visualize steric clashes (e.g., tert-butyl group blocking axial attack on the ketone) .
- Alternative Protecting Groups : Compare with less bulky groups (e.g., methyl esters) to assess steric vs. electronic contributions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.